molecular formula C12H8ClN3O2 B2383136 4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-28-9

4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No. B2383136
CAS RN: 672925-28-9
M. Wt: 261.67
InChI Key: LFOTUJVXAFTTMG-UHFFFAOYSA-N
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Description

The compound “4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine” belongs to a class of compounds known as oxazolopyrimidines . These compounds are known for their wide range of pharmacological effects .


Synthesis Analysis

Oxazolopyrimidines can be synthesized through various methods. One common approach involves the cyclization of pyrimidine derivatives resulting in the fused oxazole ring . Another method includes the condensation of oxazole derivatives leading to fused pyrimidine rings .


Molecular Structure Analysis

The molecular structure of oxazolopyrimidines consists of a pyrimidine ring fused with an oxazole ring . The exact structure of “4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving oxazolopyrimidines can vary widely depending on the specific compound and the conditions. For instance, some oxazolopyrimidines have been found to exhibit significant inhibitory activity .

Scientific Research Applications

Antitumor Activity in Breast Cancer

The compound has been investigated for its anti-breast cancer activity. A series of derivatives were synthesized and tested against breast cancer cell lines. Notably, oxazolopyrimidine 5 exhibited the highest antitumor activity. Comparative analysis revealed correlations with existing drugs like tamoxifen and aclacinomycin A. Additionally, it effectively suppressed ADK (adenosine kinase) in cultured MDA-MB 231 cell lines, suggesting ADK as one of its targets for exerting anticancer properties .

Bioisosteric Potential with Purines

Fused pyrimidine derivatives, including oxazolo[5,4-d]pyrimidine , are considered bioisosteres with purines. This property makes them interesting for drug design and development. Researchers have explored their diverse biological potential, which extends beyond anticancer activity .

Synthesis and Applications in Medicinal Chemistry

Recent advances in the synthesis of oxazolo[5,4-d]pyrimidine derivatives have opened up opportunities for drug discovery. These compounds can be strategically constructed from appropriate pyrazole derivatives. For instance, starting from 2-(p-tolylamino)acetohydrazide , researchers obtained the pyrazolo[3,4-d]pyrimidine derivative as a strategic intermediate .

Future Directions

The future directions for research on “4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine” could include further exploration of its biological activity, potential therapeutic applications, and optimization of its synthesis .

properties

IUPAC Name

4-(2-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c1-7-10-11(14-6-15-12(10)18-16-7)17-9-5-3-2-4-8(9)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOTUJVXAFTTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324605
Record name 4-(2-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

CAS RN

672925-28-9
Record name 4-(2-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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